1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine
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Overview
Description
1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine is an organic compound with the molecular formula C7H17NO3 and a molecular weight of 163.22 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethoxypropane with methoxymethylamine in the presence of a catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxypropane: Similar in structure but lacks the methoxymethyl group.
2-Methoxy-1,3-dimethoxypropane: Another similar compound with slight structural differences.
Uniqueness
1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Biological Activity
1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine is a chemical compound that has gained attention in various fields, including medicinal chemistry and biochemical research. Its unique structure allows it to interact with biological systems, modulating various pathways and potentially offering therapeutic benefits. This article delves into the biological activity, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
The IUPAC name for this compound is 1,3-dimethoxy-2-(methoxymethyl)-2-propanamine, with the molecular formula C7H17NO3 and a CAS number of 114261-08-4. The structure features two methoxy groups and a methoxymethyl group attached to a propanamine backbone, which contributes to its reactivity and biological interactions.
This compound acts primarily as a ligand , binding to specific receptors and enzymes within biological systems. This interaction can lead to modulation of cellular signaling pathways, influencing processes such as:
- Enzyme Activity : It may enhance or inhibit the activity of certain enzymes.
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially affecting neurotransmission and related physiological responses.
Biological Activities
Research indicates several notable biological activities associated with this compound:
1. Anti-inflammatory Effects
Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, they may downregulate the expression of TNF-α and IL-6 in cell cultures subjected to inflammatory stimuli .
2. Neuroprotective Potential
The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Preliminary studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress markers .
3. Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies depending on concentration and the specific microbial strain tested .
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Safety Profile
The compound is classified with hazard statements indicating potential risks such as skin corrosion (H314) and respiratory irritation (H335). Proper safety measures should be observed when handling this substance in laboratory settings .
Comparison with Similar Compounds
To understand its unique properties, it is beneficial to compare this compound with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
1,3-Dimethoxypropane | Lacks amine group | Limited biological activity |
2-Methoxy-1,3-dimethoxypropane | Similar methoxy groups | Mild anti-inflammatory effects |
Properties
IUPAC Name |
1,3-dimethoxy-2-(methoxymethyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-9-4-7(8,5-10-2)6-11-3/h4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKZIQVDCOXXNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(COC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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